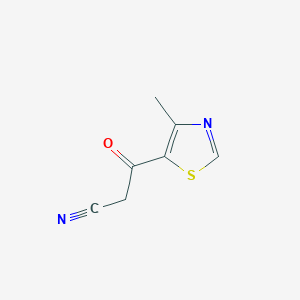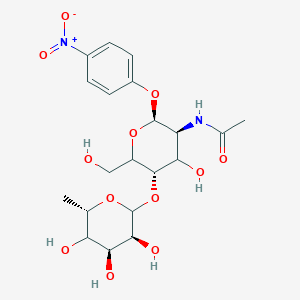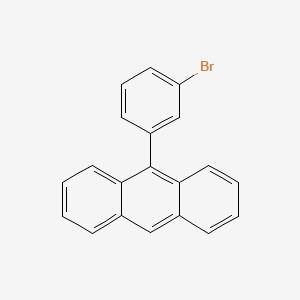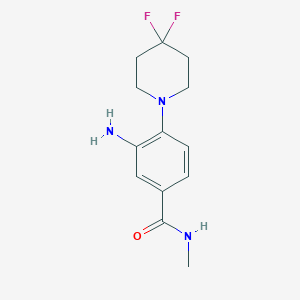
R6G alkyne, 6-isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R6G alkyne, 6-isomer is a xanthene dye belonging to the rhodamine series. It features a terminal propargyl group, which allows it to participate in click chemistry reactions. This compound is known for its high quantum yield and photostability, making it a valuable tool in various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis typically involves the use of copper (I) catalysts to facilitate the click chemistry reactions with azide-bearing compounds .
Industrial Production Methods
The industrial production of R6G alkyne, 6-isomer follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR and HPLC-MS, to ensure the purity and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions
R6G alkyne, 6-isomer primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole rings, which are useful in various applications .
Common Reagents and Conditions
Reagents: Copper (I) catalysts, azide-bearing compounds
Conditions: Typically carried out in solvents like DMF, DMSO, or alcohols under ambient temperature
Major Products
The major products of these reactions are triazole-linked conjugates, which can be used for further functionalization or as fluorescent probes .
Wissenschaftliche Forschungsanwendungen
R6G alkyne, 6-isomer has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of R6G alkyne, 6-isomer involves its ability to form stable triazole rings through click chemistry reactions. The terminal alkyne group reacts with azide-bearing compounds in the presence of copper (I) catalysts, resulting in the formation of triazole-linked conjugates. These conjugates can then interact with various molecular targets and pathways, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BDP R6G alkyne: A borondipyrromethene dye with similar absorption and emission spectra to R6G alkyne, 6-isomer.
R6G azide, 5-isomer: Another variant of rhodamine 6G with an azide group instead of an alkyne.
Uniqueness
This compound stands out due to its high quantum yield and photostability, making it particularly suitable for applications requiring long-term fluorescence. Its terminal alkyne group also provides versatility in click chemistry reactions, allowing for the synthesis of a wide range of conjugates .
Eigenschaften
Molekularformel |
C30H29N3O4 |
|---|---|
Molekulargewicht |
495.6 g/mol |
IUPAC-Name |
2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]-4-(prop-2-ynylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C30H29N3O4/c1-6-11-33-29(34)19-9-10-20(30(35)36)21(14-19)28-22-12-17(4)24(31-7-2)15-26(22)37-27-16-25(32-8-3)18(5)13-23(27)28/h1,9-10,12-16,31H,7-8,11H2,2-5H3,(H,33,34)(H,35,36) |
InChI-Schlüssel |
QQIQIYOOKKWTRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=C(C=CC(=C4)C(=O)NCC#C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13716440.png)
![6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13716447.png)


![tert-Butyl 2-(3-Amino-2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13716463.png)
![1-tert-Butyl 4-Ethyl 5-[(1-Phenylethyl)amino]-4-cycloheptene-1,4-dicarboxylate](/img/structure/B13716471.png)
![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine Hydrochloride](/img/structure/B13716474.png)
![5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13716481.png)





![5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13716515.png)
